molecular formula C9H6F2O B2695460 6,7-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 881190-18-7

6,7-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2695460
CAS No.: 881190-18-7
M. Wt: 168.143
InChI Key: FUHVCFOIJUMUJD-UHFFFAOYSA-N
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Description

6,7-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6F2O. It is a derivative of indanone, characterized by the presence of two fluorine atoms at the 6th and 7th positions of the indanone ring.

Scientific Research Applications

6,7-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential biological activity, including anticancer and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurodegenerative diseases like Alzheimer’s.

    Industry: The compound is used in the production of materials with specific electronic or optical properties.

Safety and Hazards

6,7-Difluoro-1-indanone is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Indane-1,3-dione, a structure similar to 6,7-Difluoro-1-indanone, is among one of the most privileged scaffolds in chemistry. The derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that 6,7-Difluoro-1-indanone and its derivatives could also have potential for diverse applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is carried out under acidic conditions, often using Lewis acids such as aluminum chloride (AlCl3) as catalysts . The reaction conditions may vary, but the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors has been reported to enhance the efficiency and “greenness” of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to minimize waste and improve yield are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoro-1-indanone
  • 5-Fluoro-1-indanone
  • 2,3-Dihydro-1H-inden-1-one

Uniqueness

6,7-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6,7-difluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHVCFOIJUMUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881190-18-7
Record name 6,7-difluoro-2,3-dihydro-1H-inden-1-one
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